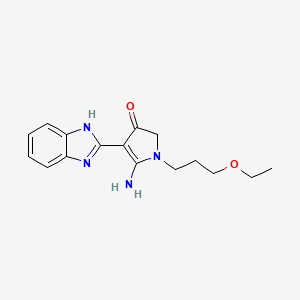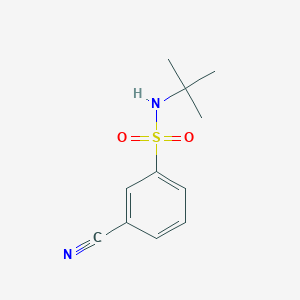
2-(4-BROMO-2-FLUOROPHENOXY)-N-ISOPROPYLACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-BROMO-2-FLUOROPHENOXY)-N-ISOPROPYLACETAMIDE is an organic compound with the molecular formula C11H13BrFNO This compound is characterized by the presence of a bromo and fluoro substituent on the phenoxy ring, and an acetamide group attached to an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-2-FLUOROPHENOXY)-N-ISOPROPYLACETAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-fluorophenol and isopropylamine.
Formation of Intermediate: 4-bromo-2-fluorophenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(4-bromo-2-fluorophenoxy)acetyl chloride.
Amidation Reaction: The intermediate 2-(4-bromo-2-fluorophenoxy)acetyl chloride is then reacted with isopropylamine to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-BROMO-2-FLUOROPHENOXY)-N-ISOPROPYLACETAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the phenoxy ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The acetamide group can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: Oxidation of the acetamide group can yield carboxylic acids.
Reduction: Reduction can lead to the formation of amines.
Hydrolysis: Hydrolysis yields carboxylic acids and amines.
Applications De Recherche Scientifique
2-(4-BROMO-2-FLUOROPHENOXY)-N-ISOPROPYLACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-BROMO-2-FLUOROPHENOXY)-N-ISOPROPYLACETAMIDE involves its interaction with specific molecular targets. The bromo and fluoro substituents on the phenoxy ring can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The acetamide group can participate in hydrogen bonding and other interactions, further influencing its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-bromo-2-fluorophenoxy)ethylamine
- 3-(4-bromo-2-fluorophenoxy)propylamine
Comparison
Compared to these similar compounds, 2-(4-BROMO-2-FLUOROPHENOXY)-N-ISOPROPYLACETAMIDE is unique due to the presence of the acetamide group, which can significantly alter its chemical reactivity and biological activity. The isopropyl group also contributes to its distinct properties, affecting its solubility and interaction with biological targets.
Propriétés
IUPAC Name |
2-(4-bromo-2-fluorophenoxy)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO2/c1-7(2)14-11(15)6-16-10-4-3-8(12)5-9(10)13/h3-5,7H,6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJKYIAVCLWXDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC1=C(C=C(C=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-Benzo[d]thiazol-2-ylmethyl 2-(2-fluorophenylsulfonamido)propanoate](/img/structure/B7806236.png)



![N-[(4-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B7806252.png)


![1-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}amino)propan-2-ol](/img/structure/B7806266.png)



![4-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methylamino]benzoic acid](/img/structure/B7806312.png)
![N-[[2-oxo-2-[2-(N-phenyl-C-sulfanylcarbonimidoyl)hydrazinyl]acetyl]amino]-N'-phenylcarbamimidothioic acid](/img/structure/B7806318.png)
